Technical Whitepaper: Physicochemical Profiling, Synthetic Integration, and Sourcing of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline
Technical Whitepaper: Physicochemical Profiling, Synthetic Integration, and Sourcing of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline
Executive Summary
The rational design of small-molecule therapeutics increasingly relies on heavily decorated, stereoelectronically tuned building blocks. Among these, 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1262198-05-9) represents a highly specialized fragment. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive guide to the physicochemical rationale, synthetic integration, and commercial sourcing of this critical intermediate.
Physicochemical Profiling & Stereoelectronic Utility
Understanding the causality behind selecting this specific substitution pattern is paramount for lead optimization. The unique combination of halogens and electron-donating groups on the aniline core is not accidental; it is a calculated choice to modulate pharmacokinetics and target binding.
Quantitative Data Summary
Table 1: Physicochemical and Structural Properties
| Property | Value | Structural Significance |
| CAS Registry Number | 1262198-05-9[1] | Unique identifier for procurement and IP filing. |
| Molecular Formula | C8H7F4NO[2] | Indicates high degree of fluorination. |
| Molecular Weight | 209.14 g/mol [1] | Low MW allows for integration without exceeding Lipinski limits. |
| Physical State | White crystalline powder[3] | Facilitates easy handling and gravimetric precision. |
| Typical Purity | ≥ 97%[2] | Suitable for discovery-scale synthesis and SAR exploration. |
Mechanistic Rationale for Structural Features:
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Ortho-Fluoro Substitution : The fluorine atom adjacent to the amine serves a dual purpose. First, its strong inductive electron-withdrawing effect significantly lowers the pKa of the aniline nitrogen. This reduced basicity is a strategic choice to mitigate phospholipidosis and hERG channel liabilities often associated with highly basic amines. Second, when converted to an amide, the ortho-fluoro group induces a conformational lock via dipole-dipole repulsion, pre-organizing the molecule to minimize rotational entropy during target binding.
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Meta-Trifluoromethyl Group : The -CF3 moiety is a classic bioisostere that provides superior metabolic stability against cytochrome P450 (CYP) mediated oxidation compared to standard alkyl groups. It also drastically increases the local lipophilicity, driving burial into hydrophobic binding pockets of target kinases or receptors.
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Meta-Methoxy Group : Serving as a localized hydrogen bond acceptor, the methoxy group offsets the extreme lipophilicity of the -CF3 group. This maintains an optimal LogP for oral bioavailability while offering a vector for solvent-exposed interactions.
Commercial Sourcing & Supply Chain
A robust supply chain is critical for scaling from discovery to process chemistry. The compound is commercially available through several major chemical suppliers, ensuring redundant sourcing options for GMP and non-GMP workflows.
Table 2: Primary Commercial Suppliers
| Supplier | Catalog / Reference | Purity | Strategic Sourcing Notes |
| Sigma-Aldrich | 1[1] | 97% | Standard choice for discovery-scale synthesis and rapid delivery. |
| Fisher Scientific | 2[2] | 97% | Reliable for mid-scale procurement and established institutional accounts. |
| CymitQuimica | 3[3] | 97% | Excellent European distribution network, available in bulk 1g+ quantities. |
Synthetic Integration: Buchwald-Hartwig Amination Workflow
Due to the highly electron-deficient nature of this aniline (driven by the synergistic withdrawal of the -F and -CF3 groups), it is a remarkably poor nucleophile. Standard S_NAr reactions will likely fail or require forcing conditions that degrade the molecule. Therefore, palladium-catalyzed Buchwald-Hartwig cross-coupling is the methodology of choice for integrating this building block into larger aryl scaffolds.
Protocol: Self-Validating Catalytic Amination
To ensure trustworthiness and reproducibility, this protocol incorporates In-Process Controls (IPCs) to create a self-validating system. Any failure in the catalytic cycle is immediately detected before downstream workup.
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Catalyst Pre-Activation : In an oven-dried Schlenk flask under argon, combine Pd2(dba)3 (2 mol%) and BrettPhos ligand (4 mol%) in anhydrous toluene (0.1 M).
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Causality: BrettPhos is highly sterically demanding and electron-rich. It is specifically designed to promote the oxidative addition of deactivated anilines while its bulk prevents undesired bis-arylation of the primary amine.
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Reagent Introduction : Add the target aryl halide (1.0 equiv) and 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline (1.2 equiv).
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Base Addition : Add sodium tert-butoxide (NaOtBu, 1.5 equiv).
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Causality: A strong base is required to deprotonate the weakly basic aniline only after it binds to the Pd(II) center. This facilitates the crucial reductive elimination step.
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Thermal Activation & IPC (Self-Validation) : Heat the reaction mixture to 90 °C.
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Self-Validation Step: At t = 2 hours, withdraw a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. The disappearance of the aniline mass (m/z 210.1 [M+H]+) and the emergence of the product mass confirms active catalytic turnover. If unreacted aniline remains, catalyst poisoning has occurred, and the system dictates an immediate spike of Pd2(dba)3.
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Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate under reduced pressure and purify via flash chromatography.
Mechanistic workflow of the Buchwald-Hartwig amination using the fluorinated aniline.
Analytical Validation Protocol
Before deploying commercially sourced 1262198-05-9 into complex multi-step syntheses, its structural integrity must be verified. A self-validating analytical suite relies on orthogonal techniques to eliminate false positives.
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19F NMR (Fluorine-19 Nuclear Magnetic Resonance) :
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Causality: Fluorine NMR is highly sensitive and provides a clean background without solvent interference. You must observe two distinct signal environments to confirm the intact molecule.
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Expected Data: A sharp singlet integrating to 3F around -62 ppm (characteristic of the -CF3 group) and a multiplet/doublet integrating to 1F around -125 ppm to -135 ppm (characteristic of the aryl fluoride).
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1H NMR (Proton Nuclear Magnetic Resonance) :
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Expected Data: A distinct singlet integrating to 3H at ~3.8 ppm confirms the presence of the methoxy (-OCH3) group. The primary amine (-NH2) will appear as a broad singlet (2H) that exchanges (disappears) upon the addition of D2O.
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UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) :
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Causality: Confirms both bulk purity (>97% expected via UV trace at 254 nm) and exact mass.
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Expected Data: A primary [M+H]+ peak at m/z 210.1.
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